Methyl N-((propylcarbamoyl)oxy)thioacetimidate
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Overview
Description
Methyl N-((propylcarbamoyl)oxy)thioacetimidate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a carbamate insecticide that has been widely used to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the reaction of methyl isocyanate with thioacetic acid, followed by the addition of propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl N-((propylcarbamoyl)oxy)thioacetimidate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl N-((propylcarbamoyl)oxy)thioacetimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other agricultural chemicals
Mechanism of Action
The mechanism of action of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Methomyl: S-methyl N-(methylcarbamoyloxy)thioacetimidate
Carbofuran: 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
Aldicarb: 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime
Uniqueness
Methyl N-((propylcarbamoyl)oxy)thioacetimidate is unique due to its specific molecular structure, which provides a distinct mode of action and a broad spectrum of activity against various pests. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable compound in agricultural and scientific applications .
Properties
CAS No. |
25643-45-2 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
methyl (1E)-N-(propylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H14N2O2S/c1-4-5-8-7(10)11-9-6(2)12-3/h4-5H2,1-3H3,(H,8,10)/b9-6+ |
InChI Key |
JDYOJEDNTVFQMA-RMKNXTFCSA-N |
Isomeric SMILES |
CCCNC(=O)O/N=C(\C)/SC |
Canonical SMILES |
CCCNC(=O)ON=C(C)SC |
Origin of Product |
United States |
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